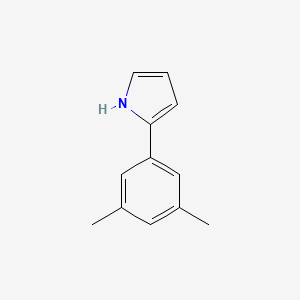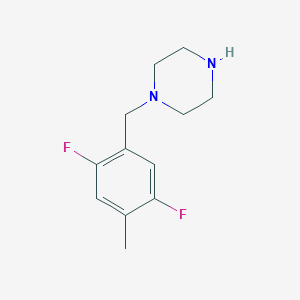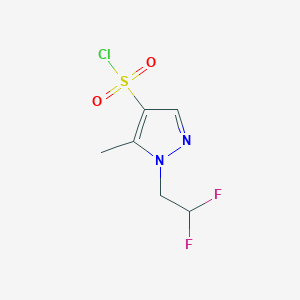
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol typically involves the reaction of 4-chlorobenzotrifluoride with appropriate reagents to introduce the benzyl alcohol group. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)benzaldehyde or 4-chloro-alpha,2-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the benzyl alcohol group.
4-Chloro-alpha,alpha,alpha-trifluorotoluene: Similar structure but lacks one trifluoromethyl group.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol is unique due to the combination of its chloro and two trifluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H5ClF6O |
|---|---|
Poids moléculaire |
278.58 g/mol |
Nom IUPAC |
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |
Clé InChI |
JQHQCMZQOOUQHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


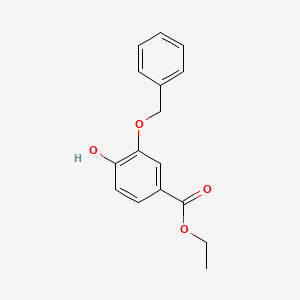
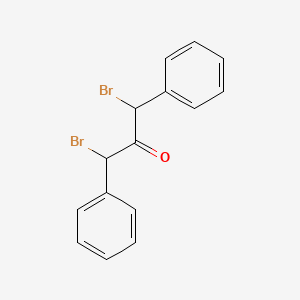
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
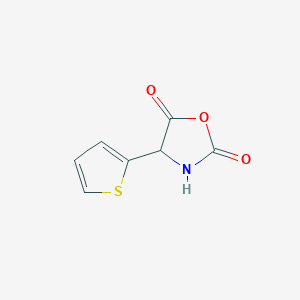
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
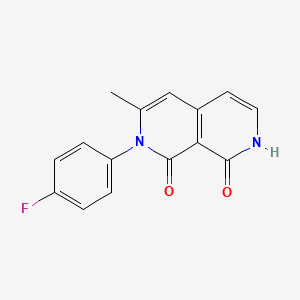
formamide](/img/structure/B11715455.png)
